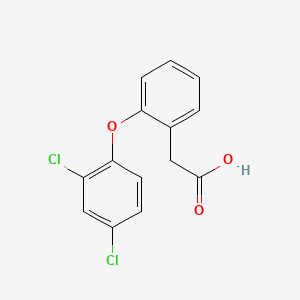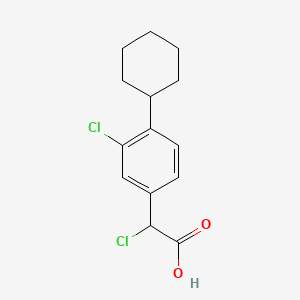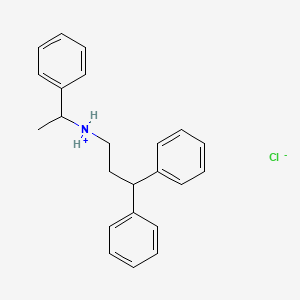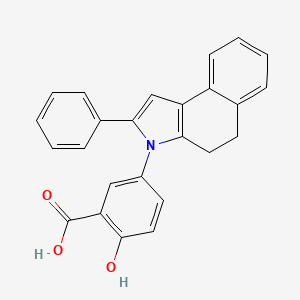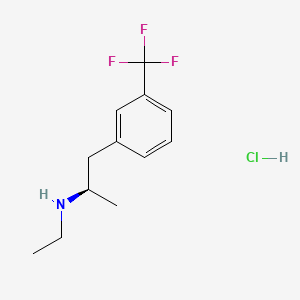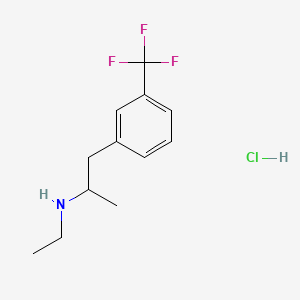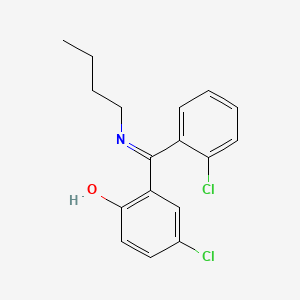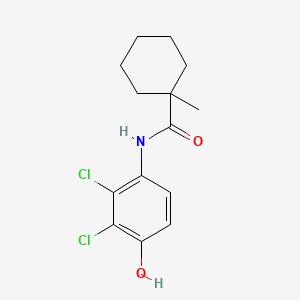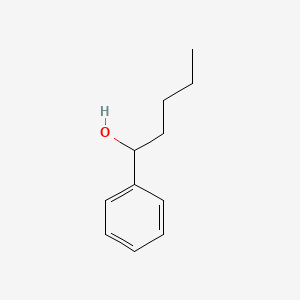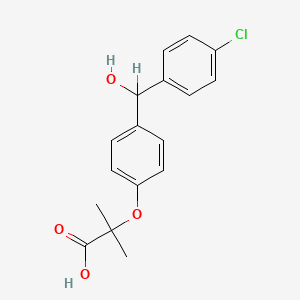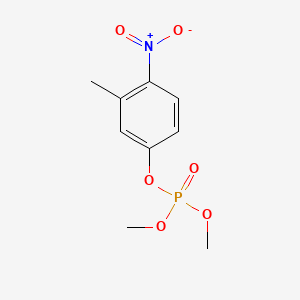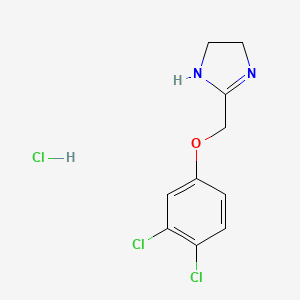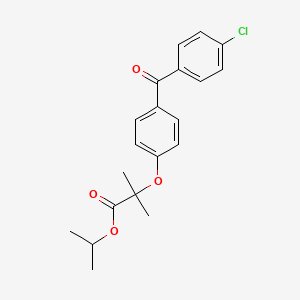![molecular formula C16H21N3O2S B1672575 (S)-2-Metil-1-[(4-metil-5-isoquinolina)sulfonil]-homopiperazina CAS No. 451462-58-1](/img/structure/B1672575.png)
(S)-2-Metil-1-[(4-metil-5-isoquinolina)sulfonil]-homopiperazina
Descripción general
Descripción
H-1152 es un inhibidor selectivo y permeable a la membrana de la proteína quinasa asociada a Rho (ROCK). Es conocido por su alta especificidad y potencia, con un valor de Ki de 1.6 nM y un valor de IC50 de 12 nM para ROCK2 . Este compuesto es ampliamente utilizado en la investigación científica debido a su capacidad para inhibir ROCK, que juega un papel crucial en varios procesos celulares.
Aplicaciones Científicas De Investigación
H-1152 tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Química: Se utiliza como herramienta para estudiar el papel de ROCK en varias reacciones y vías químicas.
Biología: Se emplea en estudios de cultivo celular para investigar los efectos de la inhibición de ROCK en la morfología, migración y proliferación celular.
Medicina: Se explora como un posible agente terapéutico para enfermedades que involucran actividad anormal de ROCK, como el cáncer, las enfermedades cardiovasculares y los trastornos neurológicos.
Industria: Se utiliza en el desarrollo de nuevos fármacos y estrategias terapéuticas dirigidas a ROCK.
Mecanismo De Acción
H-1152 ejerce sus efectos inhibiendo selectivamente ROCK. La inhibición de ROCK conduce a la interrupción de varios procesos celulares, incluida la organización del citoesqueleto de actina, la contracción celular y la motilidad. Los objetivos moleculares de H-1152 incluyen ROCK1 y ROCK2, que están involucrados en la regulación de estos procesos. La inhibición de ROCK por H-1152 da como resultado una disminución de la fosforilación de los objetivos aguas abajo, lo que lleva a funciones celulares alteradas .
Análisis Bioquímico
Biochemical Properties
(S)-2-Methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to interact with cAMP-dependent protein kinase catalytic subunit alpha and cAMP-dependent protein kinase inhibitor alpha in humans . These interactions suggest that the compound may influence signaling pathways regulated by cyclic AMP (cAMP), a crucial second messenger in many biological processes.
Cellular Effects
The effects of (S)-2-Methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with cAMP-dependent protein kinases can lead to alterations in the phosphorylation state of target proteins, thereby affecting gene expression and metabolic pathways . These changes can have downstream effects on cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, (S)-2-Methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of cAMP-dependent protein kinase, thereby preventing the phosphorylation of target proteins . This inhibition can lead to changes in gene expression and cellular responses. Additionally, the compound may interact with other proteins and enzymes, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (S)-2-Methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of (S)-2-Methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and signaling pathways. At higher doses, it can lead to toxic or adverse effects, including potential renal failure when combined with other compounds . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
(S)-2-Methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine is involved in various metabolic pathways. It interacts with enzymes such as cAMP-dependent protein kinases, influencing metabolic flux and metabolite levels . The compound’s role in these pathways can lead to changes in cellular energy balance and metabolic homeostasis.
Transport and Distribution
Within cells and tissues, (S)-2-Methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for elucidating the compound’s overall effects on cellular function.
Subcellular Localization
The subcellular localization of (S)-2-Methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with biomolecules and its overall impact on cellular processes.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis de H-1152 implica varios pasos, comenzando con materiales de partida disponibles comercialmenteLas condiciones de reacción típicamente implican el uso de ácidos y bases fuertes, así como altas temperaturas para facilitar la formación del producto deseado .
Métodos de producción industrial
La producción industrial de H-1152 sigue rutas sintéticas similares, pero a mayor escala. El proceso se optimiza para obtener mayores rendimientos y pureza, a menudo con pasos de purificación adicionales como la recristalización y la cromatografía. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la eficiencia y la escalabilidad del proceso de producción .
Análisis De Reacciones Químicas
Tipos de reacciones
H-1152 experimenta varias reacciones químicas, que incluyen:
Oxidación: H-1152 se puede oxidar en condiciones específicas para formar diferentes productos de oxidación.
Reducción: El compuesto se puede reducir para formar sus formas reducidas correspondientes.
Sustitución: H-1152 puede sufrir reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Se pueden utilizar varios nucleófilos y electrófilos para reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de H-1152 puede conducir a la formación de sulfóxidos y sulfonas, mientras que la reducción puede producir aminas y alcoholes .
Comparación Con Compuestos Similares
Compuestos similares
Y-27632: Otro inhibidor selectivo de ROCK con un mecanismo de acción similar pero diferente potencia y selectividad.
Fasudil: Un inhibidor de ROCK utilizado clínicamente para el tratamiento del vasoespasmo cerebral y otras afecciones.
GSK429286A: Un inhibidor selectivo de ROCK con propiedades farmacológicas distintas.
Unicidad de H-1152
H-1152 es único debido a su alta especificidad y potencia para ROCK2, lo que lo convierte en una herramienta valiosa para estudiar las vías relacionadas con ROCK. Su permeabilidad a la membrana le permite penetrar eficazmente en las células y ejercer sus efectos inhibitorios. En comparación con otros inhibidores de ROCK, H-1152 tiene una estructura química y un perfil farmacocinético distintos, lo que puede influir en su eficacia y aplicaciones en la investigación .
Propiedades
IUPAC Name |
4-methyl-5-[[(2S)-2-methyl-1,4-diazepan-1-yl]sulfonyl]isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-12-9-18-11-14-5-3-6-15(16(12)14)22(20,21)19-8-4-7-17-10-13(19)2/h3,5-6,9,11,13,17H,4,7-8,10H2,1-2H3/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWDORCFLUJZUQS-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCCN1S(=O)(=O)C2=CC=CC3=C2C(=CN=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNCCCN1S(=O)(=O)C2=CC=CC3=C2C(=CN=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20735620 | |
| Record name | Dimethylfasudil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20735620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
451462-58-1 | |
| Record name | Dimethylfasudil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20735620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-(+)-2-Methyl-1-(4-methyl-5-isoquinolinesulfonyl)homopiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



